1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-4-amine
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Overview
Description
1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methanesulfonylethyl group at position 1 and a methyl group at position 5 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process typically involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halides, alkoxides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or alkoxylated pyrazoles.
Scientific Research Applications
1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-4-amine has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical processes. For example, it has been shown to inhibit phosphodiesterase 4 (PDE4), resulting in increased levels of cyclic adenosine monophosphate (cAMP) and subsequent anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-3-ol
- 2-(methanesulfonyl)ethyl succinimidyl carbonate
- Methanesulfonyl chloride
Uniqueness
1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique combination of reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H13N3O2S |
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Molecular Weight |
203.26 g/mol |
IUPAC Name |
5-methyl-1-(2-methylsulfonylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C7H13N3O2S/c1-6-7(8)5-9-10(6)3-4-13(2,11)12/h5H,3-4,8H2,1-2H3 |
InChI Key |
HEIDDDJAHFZCGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCS(=O)(=O)C)N |
Origin of Product |
United States |
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